N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Description
This compound features a triazolo[4,3-c]pyrimidin-3-one core fused with a 4-methoxyphenyl group at position 7 and a methyl group at position 5. The methoxy group enhances lipophilicity, while the chloro and fluoro substituents may influence electronic effects and target binding . Its molecular weight is approximately 483.9 g/mol (estimated), with a predicted logP of ~3.5, indicating moderate solubility in lipid-rich environments.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O3/c1-12-24-18(13-3-6-15(31-2)7-4-13)10-19-26-27(21(30)28(12)19)11-20(29)25-14-5-8-17(23)16(22)9-14/h3-10H,11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBHLSGIZQNTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the acetamide group and the substitution of the phenyl rings with chloro, fluoro, and methoxy groups. Common reagents used in these reactions include various chlorinating and fluorinating agents, as well as catalysts to facilitate the formation of the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations:
Core Heterocycle Differences :
- The target’s triazolo[4,3-c]pyrimidin-3-one core differs from flumetsulam’s triazolo[1,5-a]pyrimidine and ’s 1,2,4-triazole. These variations influence electronic properties and binding site compatibility .
- The triazolo[4,5-d]pyrimidine core in shares a fused pyrimidine system but differs in substitution patterns, affecting solubility and steric interactions .
Substituent Effects :
- The 4-methoxyphenyl group in the target enhances lipophilicity compared to flumetsulam’s sulfonamide, which improves water solubility .
- The 3-chloro-4-fluorophenyl group in the target and ’s compound may confer resistance to metabolic degradation compared to unhalogenated analogs .
Biological Activity: Flumetsulam’s sulfonamide group targets acetolactate synthase (ALS) in plants, while the target’s acetamide side chain may favor protein kinase or protease inhibition .
Physicochemical Properties :
- The target’s higher molecular weight (~483.9 vs. ~325.3 for flumetsulam) and logP (~3.5 vs. ~1.8 for flumetsulam) indicate greater membrane permeability but reduced aqueous solubility .
Research Findings and Implications
- Structural Stability : The triazolo-pyrimidine core in the target compound is less prone to hydrolysis than the triazole-sulfanyl group in ’s analog, as the fused pyrimidine ring stabilizes the structure .
- Synergistic Effects : Combining methoxy and halogenated groups (as in the target) may enhance bioactivity through dual electronic and steric modulation, a strategy observed in optimized kinase inhibitors .
- Predictive Modeling : Tools like Hit Dexter 2.0 () could assess the target’s likelihood of being a promiscuous binder, though experimental validation is critical .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity against cancer cell lines, antimicrobial activity, and underlying mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines and features a complex structure that contributes to its biological activity. The presence of halogen atoms (chlorine and fluorine) and a methoxy group enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : C19H18ClFN4O2
- Molecular Weight : 396.83 g/mol
Structural Features
The key structural components include:
- A triazolo[4,3-c]pyrimidine core which is known for various biological activities.
- Substituents such as 3-chloro and 4-fluoro on the phenyl ring that may influence the compound's interaction with biological targets.
1. Cytotoxicity Against Cancer Cell Lines
Numerous studies have reported the cytotoxic effects of similar triazolopyrimidine derivatives on human cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values : Many compounds in this class exhibit IC50 values below 100 μM, indicating significant cytotoxic potential.
Case Study:
A derivative with structural similarities demonstrated an IC50 of approximately 36 μM against HCT-116 cells and 34 μM against HeLa cells. The mechanism involved apoptosis induction as evidenced by:
- Increased phosphatidylserine translocation.
- Activation of caspases leading to programmed cell death .
2. Antimicrobial Activity
Triazolopyrimidine compounds have also shown promising antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
Antimicrobial Spectrum:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to high | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Significant inhibition |
In vitro studies indicate that compounds with similar scaffolds possess activity against both Gram-positive and Gram-negative bacteria.
The mechanisms through which this compound exerts its effects include:
- Caspase Activation : Induction of apoptotic pathways through caspase activation has been documented. This is critical for the observed cytotoxicity in cancer cells.
Summary of Findings
The biological activities of this compound highlight its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells and exhibit antimicrobial properties makes it a candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
